molecular formula C23H43F5OS2 B589145 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol CAS No. 1391053-10-3

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol

Cat. No.: B589145
CAS No.: 1391053-10-3
M. Wt: 494.708
InChI Key: FWOFZCAHMYNSME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol involves multiple steps. One common synthetic route includes the reaction of 9-bromononanol with 9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonanethiol under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol undergoes various chemical reactions, including:

Scientific Research Applications

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions with various biomolecules. The pentafluoropentyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Similar compounds to 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol include:

    9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-amine:

    9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-thiol: The thiol group provides different chemical properties, such as increased nucleophilicity and the ability to form disulfide bonds.

    9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ester: The ester group introduces different reactivity and potential for hydrolysis.

These comparisons highlight the uniqueness of this compound, particularly its combination of sulfanyl and hydroxyl groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

9-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43F5OS2/c24-22(25,23(26,27)28)16-15-21-31-20-14-10-6-2-5-9-13-19-30-18-12-8-4-1-3-7-11-17-29/h29H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOFZCAHMYNSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCSCCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43F5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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